molecular formula C11H22ClNO2 B6240185 rac-methyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate hydrochloride, cis CAS No. 2361798-75-4

rac-methyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate hydrochloride, cis

Cat. No. B6240185
CAS RN: 2361798-75-4
M. Wt: 235.8
InChI Key:
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Description

This compound belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a saturated six-member ring with one nitrogen atom. The presence of the tert-butyl group and carboxylate ester indicates that this compound might have steric hindrance and polarity .


Chemical Reactions Analysis

As a piperidine derivative, this compound might undergo reactions such as N-alkylation, N-acylation, and ring-opening reactions. The carboxylate ester could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a piperidine derivative with a tert-butyl group and a carboxylate ester, this compound is likely to be a solid at room temperature . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally.

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. Piperidine derivatives have a wide range of biological activities, but the specific activity would depend on the exact structure and the biological system in which it is used .

Safety and Hazards

Based on the GHS (Globally Harmonized System) pictograms from similar compounds, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper protective measures should be taken while handling this compound.

Future Directions

The future directions in the research and application of this compound would depend on its biological activity. Piperidine derivatives are widely studied in medicinal chemistry for their diverse biological activities. Therefore, this compound could be a potential candidate for drug discovery and development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate hydrochloride, cis involves the following steps: protection of the amine group, alkylation of the piperidine ring, deprotection of the amine group, and formation of the hydrochloride salt.", "Starting Materials": [ "4-tert-butylpiperidine-2-carboxylic acid", "Methyl iodide", "Diisopropylethylamine (DIPEA)", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Protection of the amine group: 4-tert-butylpiperidine-2-carboxylic acid is treated with methyl iodide and DIPEA to form the methyl ester. The amine group is then protected with a suitable protecting group such as Boc or Fmoc.", "Alkylation of the piperidine ring: The protected amine is then alkylated with methyl iodide to form the desired compound.", "Deprotection of the amine group: The protecting group is removed using a suitable deprotection reagent such as hydrochloric acid or sodium hydroxide.", "Formation of the hydrochloride salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt. The salt is then purified using a suitable solvent such as ethyl acetate, methanol, and water." ] }

CAS RN

2361798-75-4

Molecular Formula

C11H22ClNO2

Molecular Weight

235.8

Purity

95

Origin of Product

United States

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